molecular formula C10H10O4 B1677531 m-Phenylenediacetic acid CAS No. 19806-17-8

m-Phenylenediacetic acid

Cat. No. B1677531
CAS RN: 19806-17-8
M. Wt: 194.18 g/mol
InChI Key: GDYYIJNDPMFMTB-UHFFFAOYSA-N
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Description

M-Phenylenediacetic acid is a bioactive chemical . It is also known as 1,4-benzenediacetic acid . It is a building block and has been used in the synthesis of metal-ligand coordination polymers .


Synthesis Analysis

A novel coordination polymer [Pb(1,4-phda)] n (1) has been hydrothermally synthesized through the reaction of 1,4-phenylenediacetic acid (1,4-H 2 phda) with divalent lead salt . Another complex, namely [Cd (PDA) (H 2 O) 2] (PDA = 1,4-phenylenediacetate), has been synthesized under mild condition .


Molecular Structure Analysis

The molecular formula of m-Phenylenediacetic acid is C10H10O4 . The molecular weight is 194.184 . The structure of the complex [Cd (PDA) (H 2 O) 2] features a 3D pillar-layered coordination framework constructed from two-dimensional (2D) Cadmium-carboxylate layers and Cd (PDA) pillars via hydrogen bonds .


Chemical Reactions Analysis

The series of isostructural lanthanide coordination polymers with the empirical formula [Ln2(PDA)3(H2O)]·2H2O, where PDA = 1,4-phenylenediacetate anion = [C8H8(COO)2]2−; Ln = La-Lu(III), and Y(III) were produced in the reaction of LnCl3·nH2O with ammonium salt of 1,4-phenylenediacetic acid in water solution .


Physical And Chemical Properties Analysis

M-Phenylenediacetic acid is a crystalline solid . It is soluble in DMF at 5 mg/ml and in Ethanol at 30 mg/ml . The compound is stable under 88 °C .

Scientific Research Applications

Coordination Polymers and Solid State Structures

m-Phenylenediacetic acid is utilized in the synthesis of coordination polymers with zinc(II) and cadmium(II) salts, highlighting its role in forming one-dimensional to three-dimensional structures with potential applications in materials science. The structural versatility is attributed to the ligand's ability to form complex frameworks, which are explored for their thermal stabilities and luminescent properties (Güneş Günay Sezer et al., 2017).

Polymer Degradation Studies

The compound is also significant in the study of polybenzimidazoles degradation, where m-Phenylenediacetic acid-based polymers show specific thermal decomposition patterns. This research is crucial for understanding the thermal stability and degradation mechanisms of polymers with applications in various industries (Y. Tsur et al., 1974).

Metal Complexes and DNA Binding

Studies on metal complexes involving m-Phenylenediacetic acid explore its binding selectivity and nucleolytic properties when interacting with DNA. This research provides insights into the potential applications of these complexes in medicine and biochemistry, particularly concerning their interaction with genetic materials (Hoi-Ling Seng et al., 2008).

Coordination Networks and Structure-Directing Counterions

Research on uranyl-phenylenediacetate assemblies demonstrates the structural directing roles of ligand isomers and counterions in forming coordination networks. These studies contribute to the understanding of complex formation mechanisms and have implications for materials chemistry and nanotechnology (P. Thuéry et al., 2019).

Conformation Control in Coordination Complexes

Another aspect of m-Phenylenediacetic acid's application is observed in the conformation control of coordination complexes. This research highlights how ligand rigidity influences the structure of coordination networks, paving the way for designing materials with specific properties (Tianfu Liu et al., 2009).

Safety And Hazards

M-Phenylenediacetic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

properties

IUPAC Name

2-[3-(carboxymethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O4/c11-9(12)5-7-2-1-3-8(4-7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYYIJNDPMFMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173527
Record name Acetic acid, 2,2'-(m-phenylene)di-
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Phenylenediacetic acid

CAS RN

19806-17-8
Record name 1,3-Benzenediacetic acid
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Record name m-Phenylenediacetic acid
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Record name m-Benzenediacetic acid
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Record name Acetic acid, 2,2'-(m-phenylene)di-
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Record name m-phenylenediacetic acid
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Record name M-PHENYLENEDIACETIC ACID
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Synthesis routes and methods

Procedure details

Dimethyl-3-carboxyphenyl acetic acid (870 mg) in 10 ml tetrahydrofuran was treated with lithium hydroxide (8.5 ml, 0.5M solution) at 0° C. After stirring at room temperature for 4 h, all solvent was evaporated, and the residue partitioned between saturated sodium hydrogen carbonate and ethyl acetate. The aqueous layer was separated, acidified (1N HCl) and extracted with dichloromethane (2×25 ml). The combined organic layers were dried (MgSO4) and solvent removed to leave 3-(carboxymethyl)phenyl acetic acid, mp 96°-98° C.
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
Y Tsur, HH Levine, M Levy - Journal of Polymer Science …, 1974 - Wiley Online Library
… It was assumed, therefore, that the low viscosity may be due to the higher reactivity of the aliphatic m-phenylenediacetic acid compared to the aromatic isophthalic acid. The higher …
Number of citations: 36 onlinelibrary.wiley.com
SM Husain, B Wünsch - Synthesis, 2008 - thieme-connect.com
… In order to prove this hypothesis of the formation of a hemiketal anion, the meta-substituted diacid, m-phenylenediacetic acid, and the para-substituted diacid, p-phenylenediacetic acid, …
Number of citations: 4 www.thieme-connect.com
E Schwenk, D Papa - The Journal of Organic Chemistry, 1946 - ACS Publications
… m-Phenylenediacetic acid. A mixture of 197 g. of crude ethyl m-… of m-phenylenediacetic acid was … The liquid fraction was saponified yielding m-phenylenediacetic acid, mp 171.5-172, …
Number of citations: 73 pubs.acs.org
L Lu, H Meng-Ru, L Ying-Ying, W Zhi-Hui… - Chinese Journal of …, 2018 - hero.epa.gov
Two novel Cd (II) coordination polymers (CPs), formulated as [Cd (m-phda)(btbb)(0.5)](n)(1) and [Cd (m-phda)(hbmb)(0.5)](n)(2)(mH (2) phda= m-phenylenediacetic acid, btbb= 1, 4-bis (…
Number of citations: 1 hero.epa.gov
Y Tsur, YL Freilich, M Levy - Journal of Polymer Science …, 1974 - Wiley Online Library
… On heating the polymer derived from m‐phenylenediacetic acid and 3,3′‐diaminobenzidine to about 560C in argon, partial fast decomposition into a solid sublimate was observed. …
Number of citations: 27 onlinelibrary.wiley.com
L Lu, J Ping-Ning, L Ying, L Hui-Hui… - Chinese Journal of …, 2019 - hero.epa.gov
… )(0.5)(3-Nitro-o-bdc)(H2O)center dot H2O}(n) (4) and [Cd-2(btbb)(tbi)(2)](n) (5) (btbb=1,4-bis (2-(4-thiazolyl)benzimidazole-1-ylmethyl)benzene, mH(2)phda=m-phenylenediacetic acid, …
Number of citations: 0 hero.epa.gov
L Krešáková, J Kuchár, J Černák - pdfs.semanticscholar.org
… On the other hand, crystal structures of its isomers, namely m-phenylenediacetic acid, H2mpda (Ref-code HOFBOU) and p-phenylenediacetic acid, H2ppda (RIGXOV) were already …
Number of citations: 0 pdfs.semanticscholar.org
GP Yang, B Liu, L Hou, P Liu, B Liu, YY Wang… - Inorganic Chemistry …, 2011 - Elsevier
… With the above stated aspects in mind, recently we have purposely focused our attention on a flexible V-shaped dicarboxylate, m-phenylenediacetic acid (H 2 pda), to produce new …
Number of citations: 4 www.sciencedirect.com
RB Akin, MT Bogert - Journal of the American Chemical Society, 1937 - ACS Publications
Me2C6H3C= CHC6H2<> CH2 alpha-(£-Xylyl)-4, 5-xOz methylenedioxy-2-nitrocÍnnamic Acid.—A mixture of 25 g. of dry potassium^-xylylacetate, 24 g. of 6-nitropiperonal (mp 97-98), …
Number of citations: 9 pubs.acs.org
RF Garwood, BCL Weedon - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… (b) m-Phenylenediacetic acid (5.0 g) was electrolysed as above and the product worked up as before; the ethereal extract on distillation gave a liquid (0.8 g), bp 100-180" at 20 mmHg, …
Number of citations: 1 pubs.rsc.org

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